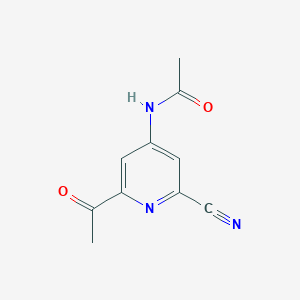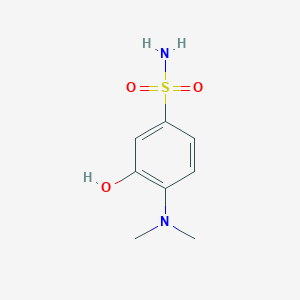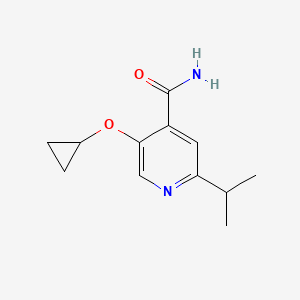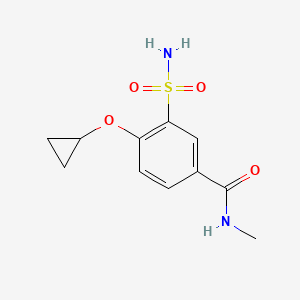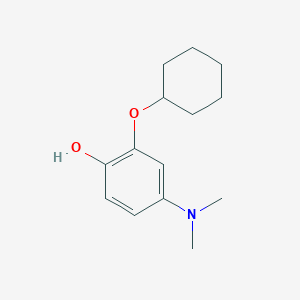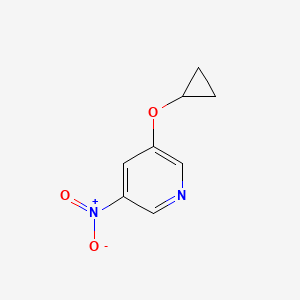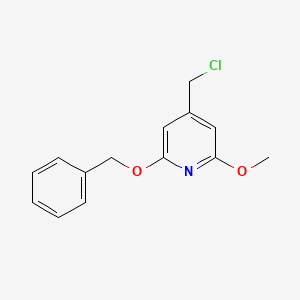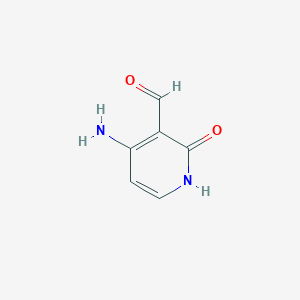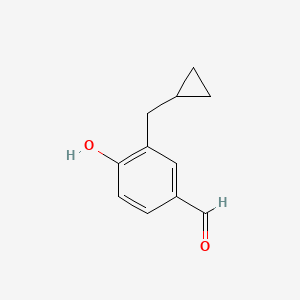
3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde is an organic compound characterized by a cyclopropylmethyl group attached to a benzene ring with a hydroxyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde typically involves the introduction of the cyclopropylmethyl group to a benzene ring followed by the addition of hydroxyl and aldehyde functional groups. One common method involves the cyclopropanation of a suitable precursor, followed by selective functionalization of the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes cyclopropanation reactions, Friedel-Crafts acylation, and subsequent functional group transformations under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 3-(Cyclopropylmethyl)-4-hydroxybenzoic acid.
Reduction: 3-(Cyclopropylmethyl)-4-hydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can influence the compound’s binding affinity and specificity, while the hydroxyl and aldehyde groups can participate in various chemical reactions within biological systems. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
4-Hydroxybenzaldehyde: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.
3-(Cyclopropylmethyl)benzaldehyde:
3-(Cyclopropylmethyl)-4-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxyl group, altering its chemical behavior and biological activity.
Uniqueness: 3-(Cyclopropylmethyl)-4-hydroxybenzaldehyde is unique due to the presence of both the cyclopropylmethyl group and the hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
3-(cyclopropylmethyl)-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O2/c12-7-9-3-4-11(13)10(6-9)5-8-1-2-8/h3-4,6-8,13H,1-2,5H2 |
Clave InChI |
HFGVQHDJCYTHGT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC2=C(C=CC(=C2)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




